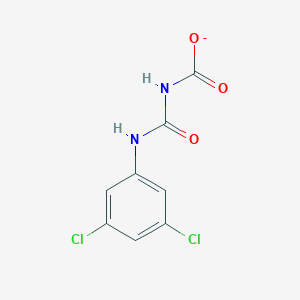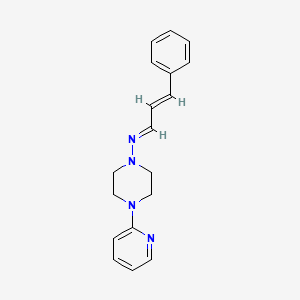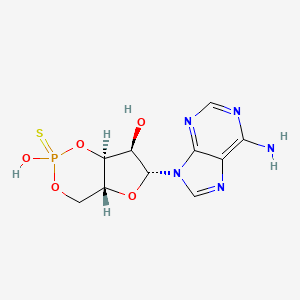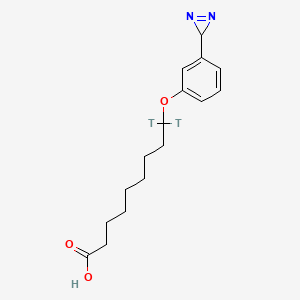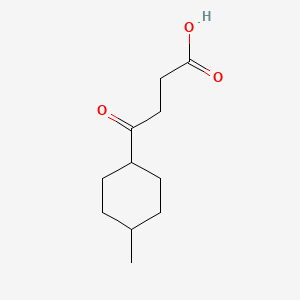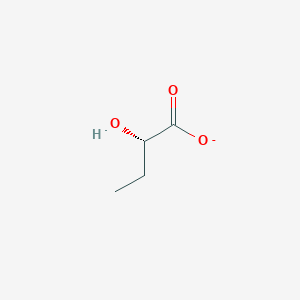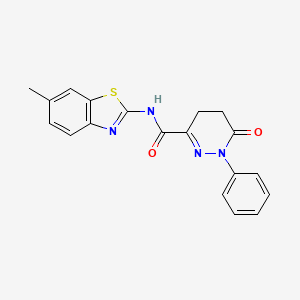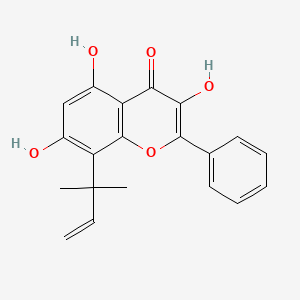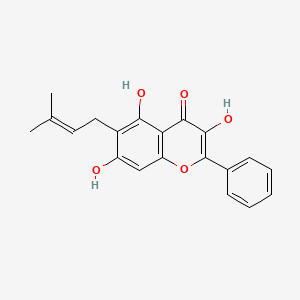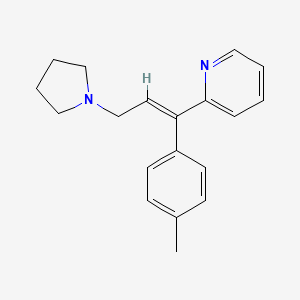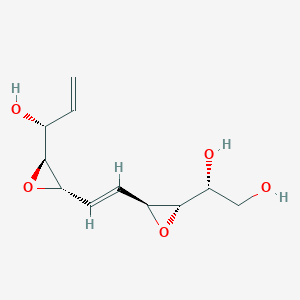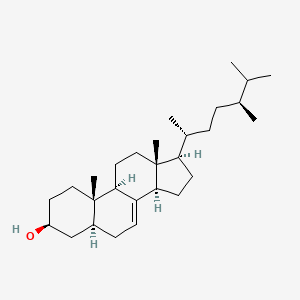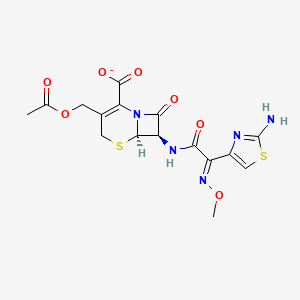
Cefotaxime(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Semisynthetic broad-spectrum cephalosporin.
Wissenschaftliche Forschungsanwendungen
1. Treatment of Spontaneous Bacterial Peritonitis in Cirrhosis
Cefotaxime is used as the initial therapy for spontaneous bacterial peritonitis in cirrhosis. A study investigated factors influencing prognosis in cirrhotic patients with this type of infection treated with cefotaxime. The study found that infection resolution and patient survival could be predicted by several clinical and laboratory variables obtained at the time of infection diagnosis (Toledo et al., 1993).
2. Pediatric Patient Therapy
Cefotaxime has been evaluated in pediatric patients, showing cure or improvement in 97% of cases with minimal toxicity. The drug's disposition in this age group is similar to that in adults (Kafetzis et al., 1981).
3. Human Pharmacology
Cefotaxime's pharmacokinetic properties have been studied in volunteers, showing its effectiveness against gram-negative organisms and stability against β-lactamases. The study provided detailed insights into its pharmacokinetics, including serum concentration levels and clearance rates (Lüthy et al., 1979).
4. Broad-Spectrum Antibiotic for Serious Infections
Cefotaxime is active against most gram-positive and gram-negative organisms, showing efficacy as sole therapy for various serious infections including bacteremias and meningitis caused by multiresistant organisms (Francke & Neu, 1981).
5. Dosing Regimen Optimization in Neonates
A study conducted a population pharmacokinetic study of cefotaxime in neonates and young infants to optimize the dosing regimen. The study established a model-based dosing regimen based on gestational age and postnatal age (Leroux et al., 2016).
6. Surgical Prophylaxis
Cefotaxime has been extensively used for prophylaxis in various surgical procedures, showing effectiveness and cost-efficiency in single-dose or short-course regimens (Sader & Jones, 1992).
7. Treatment of Pelvic Inflammatory Disease
The drug was studied for the treatment of gonococcal and nongonococcal pelvic inflammatory disease, showing uniform effectiveness against gonococcal pelvic inflammatory disease (Monson et al., 1981).
8. In Vitro Antimicrobial Activity
Cefotaxime showed broad antimicrobial activity against various gram-positive and gram-negative bacteria, being more active than other cephalosporins against Enterobacteriaceae and stable against bacterial β-lactamases (Masuyoshi et al., 1980).
9. Cefotaxime in Cirrhotic Patients
The efficacy of cefotaxime compared to amoxicillin-clavulanic acid in treating bacterial infections in cirrhotic patients was studied, showing similar infection resolution rates and cost-effectiveness (Ricart et al., 2000).
10. Penetration in Sputum, Bone, and Prostatic Tissue
Cefotaxime concentrations were measured in serum, bronchial secretion, bone, and prostatic tissue in patients treated for chronic bronchitis, providing insight into its pharmacokinetics in different body tissues (Braga et al., 1982).
Eigenschaften
Produktname |
Cefotaxime(1-) |
|---|---|
Molekularformel |
C16H16N5O7S2- |
Molekulargewicht |
454.5 g/mol |
IUPAC-Name |
(6R,7R)-3-(acetyloxymethyl)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C16H17N5O7S2/c1-6(22)28-3-7-4-29-14-10(13(24)21(14)11(7)15(25)26)19-12(23)9(20-27-2)8-5-30-16(17)18-8/h5,10,14H,3-4H2,1-2H3,(H2,17,18)(H,19,23)(H,25,26)/p-1/b20-9+/t10-,14-/m1/s1 |
InChI-Schlüssel |
GPRBEKHLDVQUJE-VINNURBNSA-M |
Isomerische SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/OC)/C3=CSC(=N3)N)SC1)C(=O)[O-] |
Kanonische SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)[O-] |
Synonyme |
Benaxima Biosint Cefotaxim Cefotaxime Cefotaxime Sodium Cefradil Cephotaxim Claforan Fotexina HR 756 HR-756 HR756 Kendrick Klaforan Primafen Ru 24756 Ru-24756 Ru24756 Sodium, Cefotaxime Taporin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



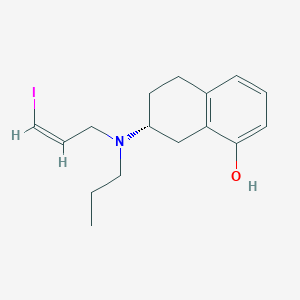
![7-[(1R,2R)-2-[(E,3S)-3-(1-butylcyclobutyl)-3-hydroxyprop-1-enyl]-5-oxocyclopentyl]heptanoic acid](/img/structure/B1240464.png)
